Spiperone
Overview
Description
Mechanism of Action
Target of Action
Spiperone is a psychotropic drug that primarily targets serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3, D4) receptors . It is also a high-affinity ligand of sigma receptors . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
This compound interacts with its targets by acting as an antagonist, blocking the activity of serotonin and dopamine receptors . This interaction leads to a series of changes at the cellular level, including the activation of phospholipase C and dysregulation of intracellular calcium homeostasis .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the intracellular signaling cascades associated with its target receptors. The drug’s antagonistic action on serotonin and dopamine receptors disrupts normal neurotransmission, leading to altered neuronal activity . Furthermore, this compound’s effect on intracellular calcium levels can impede the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation .
Pharmacokinetics
This compound is typically administered orally . It undergoes hepatic metabolism and is excreted renally . These ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact the drug’s bioavailability and therapeutic efficacy.
Result of Action
At the molecular and cellular level, this compound induces apoptosis in colorectal cancer (CRC) cells . This cytotoxicity is mediated by phospholipase C activation, intracellular calcium homeostasis dysregulation, and irreversible endoplasmic reticulum stress induction, resulting in lipid metabolism alteration and Golgi apparatus damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of pulmonary emphysema, this compound has been shown to mediate regeneration of pulmonary endothelium . .
Biochemical Analysis
Biochemical Properties
Spiperone interacts with several enzymes and proteins, primarily dopamine-D2 and serotonin-S2 receptors . It binds to these receptors with high affinity, influencing the biochemical reactions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors plays a crucial role in these processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action primarily involves binding to dopamine-D2 and serotonin-S2 receptors, which leads to a cascade of molecular events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The drug demonstrates stability and degradation patterns typical of many pharmaceutical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The drug’s interaction with dopamine-D2 and serotonin-S2 receptors is particularly significant in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner consistent with many other pharmaceutical compounds . It interacts with various transporters or binding proteins, which can influence its localization or accumulation .
Subcellular Localization
The drug may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of spiperone involves several steps, starting with the preparation of the core structure, 1,3,8-triazaspiro[4.5]decan-4-one. This core is then functionalized with a 4-fluorophenyl group and a 4-oxobutyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Spiperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
Spiperone is unique in its dual action as both an antipsychotic and a calcium regulator. Similar compounds include:
Haloperidol: Another butyrophenone antipsychotic, primarily used for treating schizophrenia.
Thapsigargin: A compound that also increases intracellular calcium levels but through a different mechanism.
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZKTPJOSAWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045205 | |
Record name | Spiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749-02-0 | |
Record name | Spiperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiperone [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiperone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17056 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | spiperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | spiperone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiperone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPIPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X6E73CJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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